4-(methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
4-(methoxymethyl)-1-[1-(oxolane-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.328. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures including pyrrolidinyl and tetrahydrofuryl groups are often synthesized through multi-step reactions, involving boric acid ester intermediates and substitution reactions. For instance, the synthesis of boric acid ester intermediates with benzene rings, involving a three-step substitution reaction, has been detailed. The structures of these compounds were confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Such compounds are further analyzed using density functional theory (DFT) to compare molecular structures with X-ray diffraction values, providing insights into their conformational analysis, molecular electrostatic potential, and frontier molecular orbitals (Huang et al., 2021).
Catalytic Processes and Chemical Transformations
The exploration of catalytic processes and chemical transformations is a significant application area for these compounds. Palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions have been utilized to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives from 4-yn-1-ones containing different substituents, demonstrating the compounds' versatility in organic synthesis (Bacchi et al., 2005).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including androgen receptors . .
Mode of action
The mode of action would depend on the compound’s specific targets. For example, if it targets androgen receptors like some other pyrrolidine derivatives, it might bind to these receptors and modulate their activity .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For instance, the presence of a pyrrolidine ring could potentially enhance the compound’s bioavailability .
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-19-9-10-7-17(15-14-10)11-4-5-16(8-11)13(18)12-3-2-6-20-12/h7,11-12H,2-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQYWRKQREWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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